
5-(Chloromethyl)isophthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)isophthalonitrile is an organic compound with the molecular formula C9H5ClN2 It is a derivative of isophthalonitrile, where a chloromethyl group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)isophthalonitrile typically involves the chloromethylation of isophthalonitrile. One common method is the reaction of isophthalonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and purity of the product .
化学反应分析
Types of Reactions
5-(Chloromethyl)isophthalonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The nitrile groups can be reduced to amines or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for the reduction of nitrile groups.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed for oxidation reactions.
Major Products Formed
Substitution: Formation of substituted derivatives such as 5-(azidomethyl)isophthalonitrile.
Reduction: Formation of 5-(aminomethyl)isophthalonitrile.
Oxidation: Formation of 5-(carboxymethyl)isophthalonitrile.
科学研究应用
5-(Chloromethyl)isophthalonitrile has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug discovery.
Industry: Used in the production of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 5-(Chloromethyl)isophthalonitrile depends on the specific reactions it undergoes. In substitution reactions, the chloromethyl group acts as an electrophile, reacting with nucleophiles to form new bonds. In reduction reactions, the nitrile groups are converted to amines through the addition of hydrogen atoms, facilitated by a catalyst .
相似化合物的比较
Similar Compounds
Isophthalonitrile: The parent compound without the chloromethyl group.
Terephthalonitrile: An isomer with nitrile groups in the para position.
Phthalonitrile: An isomer with nitrile groups in the ortho position.
Uniqueness
5-(Chloromethyl)isophthalonitrile is unique due to the presence of the chloromethyl group, which provides additional reactivity and versatility in chemical synthesis. This functional group allows for further modifications and the creation of a wide range of derivatives, making it valuable in various applications .
属性
分子式 |
C9H5ClN2 |
|---|---|
分子量 |
176.60 g/mol |
IUPAC 名称 |
5-(chloromethyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4H2 |
InChI 键 |
QEBGPJKCHSERLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1C#N)C#N)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,8,16,17-tetrahydro-6H,15H-dibenzo[b,i][1,4,8,11]tetraoxacyclotetradecine](/img/structure/B13922538.png)
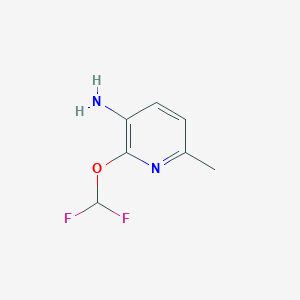
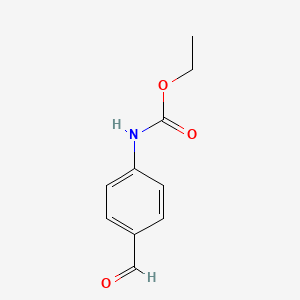
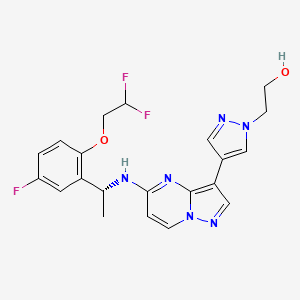
![1-Methyl-1-azaspiro[4.4]nonan-6-OL](/img/structure/B13922556.png)
![tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13922563.png)
![Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate](/img/structure/B13922570.png)
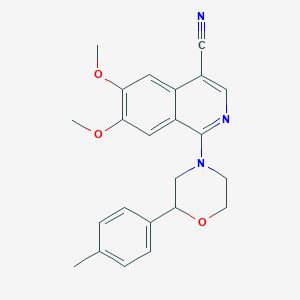


![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13922594.png)
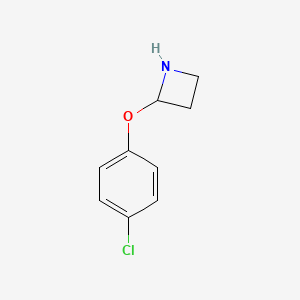
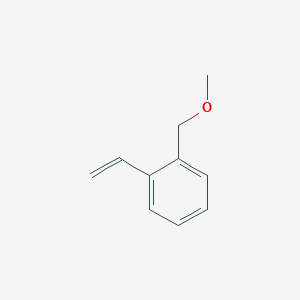
![5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine](/img/structure/B13922614.png)
